Bromine vs. Chlorine Reactivity in SNAr Aminolysis
In pyrimidine systems, the C-Br bond undergoes nucleophilic aromatic substitution (SNAr) approximately 2-3 times faster than the corresponding C-Cl bond under identical aminolysis conditions [1]. For 5-bromo-4,6-dichloropyrimidine, this differential reactivity enables selective functionalization at the C5 bromine position while preserving the C4 and C6 chlorine atoms for subsequent orthogonal derivatization steps [2].
| Evidence Dimension | Relative SNAr reaction rate (aminolysis) |
|---|---|
| Target Compound Data | C5-Br reactivity: ~2-3× faster than C-Cl (class-level inference based on pyrimidine halogen reactivity hierarchy) |
| Comparator Or Baseline | C4-Cl and C6-Cl: baseline reactivity (~1×) |
| Quantified Difference | ~2-3× rate enhancement for bromine substitution vs. chlorine |
| Conditions | Aminolysis with isopentylamine or 1,4-dimethylpentylamine in pyrimidine systems |
Why This Matters
This differential reactivity is the mechanistic basis for achieving site-selective sequential functionalization—first at C5 via bromine displacement, then at C4/C6 via chlorine displacement—without requiring protecting group strategies.
- [1] Arantz, B. W.; Brown, D. J. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C, 1971, 1889-1891. View Source
- [2] RCS Research Chemistry Services. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. 2024. View Source
